Sodium anisate

Descripción

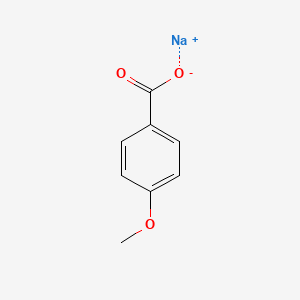

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.Na/c1-11-7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETSDHMVQHOYPB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100-09-4 (Parent) | |

| Record name | Sodium anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00201818 | |

| Record name | Sodium anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-45-8 | |

| Record name | Sodium anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ANISATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9WFJ28MV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for Sodium Anisate

Established Synthetic Routes

Several well-established methods are utilized for the production of sodium anisate, primarily involving neutralization, saponification, and oxidation reactions.

Neutralization Reactions of p-Anisic Acid

The most common and direct method for synthesizing this compound is through the neutralization of p-anisic acid with a sodium base, typically sodium hydroxide (B78521). smolecule.comtiiips.com This acid-base reaction is a straightforward and efficient process.

The reaction proceeds as follows: C₈H₈O₃ + NaOH → C₈H₇NaO₃ + H₂O (p-Anisic Acid + Sodium Hydroxide → this compound + Water) smolecule.com

This method is favored for its simplicity and high yield. The process generally involves dissolving p-anisic acid in a suitable solvent, such as water or ethanol (B145695), followed by the addition of a stoichiometric amount of sodium hydroxide. The reaction is typically conducted at room temperature. The resulting this compound can then be isolated and purified. tiiips.com

Esterification and Saponification Approaches

An alternative synthetic route to this compound involves a two-step process of esterification followed by saponification. vedantu.comtutorchase.com In this approach, p-anisic acid is first reacted with an alcohol, such as ethanol, in the presence of an acid catalyst to form an ester, for example, ethyl anisate.

This ester is then subjected to saponification, which is the hydrolysis of an ester under basic conditions. tutorchase.com The ester is treated with a strong base, like sodium hydroxide, to yield the sodium salt of the carboxylic acid (this compound) and the corresponding alcohol. tutorchase.compearson.com

A common example involves the reaction of ethyl anisate with sodium ethoxide. The resulting this compound is then purified, often through recrystallization. Saponification is essentially the reverse of esterification. vedantu.com

Oxidation of Anethole (B165797) Precursors

This compound can also be produced from naturally occurring precursors, most notably anethole, which is abundant in essential oils from plants like anise and fennel. olivetreepeople.comla-saponaria.comatamanchemicals.com This process involves the oxidation of anethole to p-anisic acid, which is then neutralized to form this compound. olivetreepeople.comsmolecule.com

The oxidation of anethole can be achieved using various oxidizing agents. atamanchemicals.com One method involves ozonolysis of anethole in a mixed solvent system of an organic solvent and water, which can directly yield anisaldehyde at room temperature. researchgate.net The anisaldehyde is an intermediate that is further oxidized to p-anisic acid. Another approach uses hydrogen peroxide with a catalyst. researchgate.net

Once the p-anisic acid is obtained, it is neutralized with sodium hydroxide to produce this compound. olivetreepeople.comatamanchemicals.com This route is often highlighted for its use of renewable starting materials. olivetreepeople.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com In the context of this compound synthesis, these principles are applied to improve the environmental footprint of its production.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgacs.org The goal is to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. skpharmteco.com

The neutralization reaction of p-anisic acid with sodium hydroxide (Section 2.1.1) exhibits excellent atom economy, as all the atoms from the reactants (excluding the solvent) are incorporated into the final products, this compound and water. This makes it a highly efficient and green synthetic route from an atom economy perspective.

Utilization of Sustainable Solvents and Energy Sources

The choice of solvents and energy sources plays a crucial role in the sustainability of a chemical process. Green chemistry encourages the use of sustainable solvents that are less toxic and more environmentally benign. researchgate.net In the synthesis of this compound, water and ethanol are commonly used solvents, which are considered greener alternatives to many organic solvents. Research into using alternative green solvents like glycerol, which is non-toxic and biodegradable, is an active area in chemical synthesis. researchgate.net

Furthermore, optimizing energy efficiency by conducting reactions at ambient temperatures and pressures, whenever possible, contributes to a greener process. um-palembang.ac.id The neutralization reaction for this compound synthesis is often performed at room temperature, reducing energy consumption. The shift towards renewable energy sources for heating and other manufacturing processes is another strategy employed to enhance the sustainability of cosmetic ingredient production. sci-hub.se

Enzymatic Synthesis Pathways

Enzymatic synthesis offers a green and highly selective alternative to conventional chemical methods for producing p-anisic acid, the precursor to this compound. The subsequent neutralization with sodium hydroxide is a straightforward process. ontosight.ai Biocatalytic routes primarily involve the use of whole-cell biocatalysts or isolated enzymes to transform various substrates into p-anisic acid.

Ligninolytic basidiomycetes, a type of white-rot fungi, have demonstrated the ability to reduce aryl acids like p-anisic acid to their corresponding aldehydes and alcohols. nih.govsigmaaldrich.com Conversely, research has shown that certain fungal strains can efficiently oxidize substrates to produce p-anisic acid. For instance, several Aspergillus niger cell factories have been developed to produce protocatechuic acid from a variety of aromatic compounds, including p-anisic acid, through a metabolic pathway. nih.gov This indicates the presence of enzymatic machinery capable of acting on p-anisic acid and related precursors.

One notable pathway involves the biotransformation of anethole, a major component of anise oil. A strain of Pseudomonas putida has been identified that can metabolize trans-anethole, leading to the formation of various compounds, including p-anisic acid. ncats.io Another approach is the use of feruloyl esterases, such as one from Aspergillus niger, which can release ferulic acid and related phenolic acids from agro-industrial by-products. These can then be further converted to desired products. researchgate.net

The use of lipases and esterases for the synthesis of p-anisic acid esters, which can then be hydrolyzed to the acid, is another significant enzymatic route. ncats.ionih.gov For example, lipase-catalyzed esterification of p-anisic acid can be performed in nonaqueous media. nih.gov While direct enzymatic synthesis of this compound from p-anisic acid and a sodium source is less commonly detailed, the enzymatic production of the parent acid is well-documented.

| Enzyme/Microorganism | Substrate | Product | Key Findings |

| Bjerkandera sp. strain BOS55 | p-Anisic Acid | Anisaldehyde, Anisyl alcohol | Efficiently reduces p-anisic acid and tolerates high concentrations of various aromatic acids. nih.gov |

| Aspergillus niger | p-Anisic Acid | p-Hydroxybenzoic Acid | Deletion of the phhA gene abolishes growth on p-anisic acid, indicating its role in the conversion pathway. nih.gov |

| Pleurotus eryngii, Pleurotus sapidus, Laetiporus sulphureus | p-Anisic Acid | Anisaldehyde | These Basidiomycota strains effectively reduce p-anisic acid to the corresponding aldehyde. nih.gov |

| Lipases (e.g., Novozym 435) | p-Anisic Acid & Alcohol | p-Anisic Acid Esters | Catalyzes the esterification reaction, which can be a step prior to obtaining the acid. ncats.iomdpi.com |

Industrial Scale-Up and Process Engineering Research

The transition from laboratory-scale synthesis to industrial production of this compound necessitates rigorous process engineering and optimization to ensure efficiency, consistency, and cost-effectiveness.

Kinetic Studies for Reaction Optimization

Kinetic studies are crucial for understanding reaction mechanisms and optimizing parameters for large-scale production. Research on the hydrolysis of p-nitrophenyl benzoate (B1203000) esters has utilized Hammett equation analysis to demonstrate structure-reactivity relationships and pseudo-first-order reaction kinetics. acs.org

For p-anisic acid itself, kinetic studies have been performed to understand its behavior as a tyrosinase inhibitor. nih.govresearchgate.net These studies reveal that p-anisic acid acts as a classical noncompetitive inhibitor, with a determined inhibition constant (K(I)) of 0.603 mM. nih.govresearchgate.net While focused on its biological activity, this research provides valuable data on the molecule's interactions and reaction dynamics.

In the context of synthesis, kinetic studies help in optimizing conditions such as temperature, catalyst concentration, and reaction time to maximize yield and minimize byproducts. For instance, in the Williamson etherification reaction for producing p-anisic acid, factors like mole ratio, addition temperature, and agitator speed significantly affect the yield. researchgate.net Nucleation kinetics of p-methoxybenzoic acid in ethanol-water systems have also been studied, providing insight into the crystallization process, which is vital for purification. mdpi.com

| Study Type | System | Key Kinetic Parameters | Significance |

| Tyrosinase Inhibition | p-Anisic Acid | IC50: 0.60 mM, K(I): 0.603 mM | Characterizes the reversible, noncompetitive inhibition mechanism. nih.govresearchgate.net |

| Nucleation Kinetics | p-Methoxybenzoic Acid in Ethanol-Water | Nucleation order (m) varies with temperature | Informs the control of crystallization for purification. mdpi.com |

| Williamson Etherification | p-Hydroxybenzoic acid to p-Anisic acid | Mole ratio, temperature, addition rate | Optimizes reaction conditions for higher yield in a small-scale industrial setting. researchgate.net |

Continuous-Flow Reactor Implementations

Continuous-flow reactors offer significant advantages over traditional batch reactors for industrial-scale synthesis, including improved heat and mass transfer, better process control, and enhanced safety. The implementation of continuous-flow systems can lead to more consistent product quality and higher yields.

While specific literature detailing the continuous-flow synthesis of this compound is limited, the principles are widely applied in the fine chemicals industry for reactions such as esterification, oxidation, and neutralization, all of which are relevant to the production of this compound. researchgate.net For example, the oxidation of p-methoxy toluene (B28343) or the hydrolysis of methyl p-anisate could be adapted to flow chemistry setups. researchgate.net The benefits of solvent-free reactions, sometimes coupled with techniques like ultrasonication, have been explored for similar reactions like the Cannizzaro reaction of p-anisaldehyde, which produces p-anisic acid and p-anisyl alcohol, suggesting potential for integration into continuous processes. uinjkt.ac.id

Byproduct Formation and Control

In the synthesis of p-anisic acid and its subsequent conversion to this compound, the formation of byproducts is a critical concern that can affect purity and yield. For instance, in the oxidation of p-cresyl methyl ether to p-anisic acid, byproducts can arise from incomplete oxidation or side reactions. chemicalbook.com

A common synthetic route to p-anisoyl chloride from p-anisic acid using thionyl chloride generates hydrogen chloride and sulfur dioxide as byproducts. google.com When synthesizing methyl o-anisate, a related compound, from salicylic (B10762653) acid and methyl bromide, potassium bromide is a significant byproduct. google.comgoogle.com

In the production of p-methoxybenzyl alcohol, a process that can also yield p-anisic acid, byproducts such as sodium sulfate (B86663) and sodium acetate (B1210297) are formed. google.com Controlling the reaction conditions, such as optimizing catalyst ratios and reaction times through kinetic studies, is essential to minimize these unwanted side products. Purification methods, including recrystallization and chromatography, are then employed to remove any remaining impurities.

| Synthetic Route | Target Compound | Common Byproducts | Control Strategies |

| Oxidation of p-Cresyl Methyl Ether | p-Anisic Acid | Incompletely oxidized intermediates | Optimization of oxidant and reaction conditions. chemicalbook.com |

| Chlorination of p-Anisic Acid | p-Anisoyl Chloride | Hydrogen chloride, Sulfur dioxide | Use of alternative chlorinating agents, scrubbing of off-gases. google.com |

| Synthesis from p-Cresyl Methylether | p-Methoxybenzyl alcohol / p-Anisic acid | Sodium sulfate, Sodium acetate | Process optimization, purification of crude product. google.com |

| Methylation of Salicylic Acid | Methyl o-anisate | Potassium bromide | Separation and purification by crystallization. google.comgoogle.com |

Advanced Analytical Characterization and Structural Elucidation of Sodium Anisate

Spectroscopic Techniques for Comprehensive Analysis

Spectroscopy is a fundamental tool for probing the molecular characteristics of sodium anisate. By examining the interaction of the molecule with electromagnetic radiation, detailed structural information can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: In ¹H NMR spectra, the proton signals of this compound are characteristic. The aromatic protons typically appear as a set of doublets in the downfield region, a result of their distinct chemical environments. The methoxy (B1213986) group protons present as a sharp singlet at a higher field. rsc.org Studies on related anisate compounds have shown that the chemical shifts of the aromatic protons are influenced by the cation present. researchgate.netresearchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum will show distinct signals for the carboxylate carbon, the quaternary aromatic carbon bonded to the carboxylate, the methoxy carbon, and the aromatic carbons. The chemical shifts of these carbons, particularly the carboxylate carbon, can be sensitive to the ionic nature of the compound and interactions with the solvent. rsc.orgresearchgate.netresearchgate.net

2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in definitively assigning proton and carbon signals. hmdb.cahmdb.camdpi.com HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, confirming the connectivity within the molecule. mdpi.com These techniques are crucial for unambiguous structural confirmation. mdpi.com

Table 1: Representative NMR Data for this compound Analogs Note: Specific data for this compound under varied conditions can differ. This table is illustrative based on similar structures.

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | 6.8 - 8.0 | Doublet | Aromatic Protons |

| ¹H | 3.7 - 3.9 | Singlet | Methoxy Protons |

| ¹³C | 160 - 175 | Singlet | Carboxylate Carbon (C=O) |

| ¹³C | 155 - 165 | Singlet | Aromatic Carbon (C-O) |

| ¹³C | 110 - 135 | Singlet | Aromatic Carbons (C-H) |

| ¹³C | 50 - 60 | Singlet | Methoxy Carbon |

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform-Raman (FT-Raman) spectroscopy, probes the vibrational modes of the bonds within the this compound molecule, providing a molecular fingerprint. gatewayanalytical.commdpi.com

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by the absence of the broad O-H stretching band of the carboxylic acid and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). Other key bands include the C-O-C stretching of the ether group and various aromatic C-H and C=C stretching and bending vibrations. researchgate.netnih.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FTIR. gatewayanalytical.com It is particularly sensitive to non-polar bonds and symmetric vibrations. gatewayanalytical.com Therefore, the aromatic ring vibrations and the symmetric stretch of the carboxylate group are often prominent in the FT-Raman spectrum. researchgate.netnih.gov The combination of both techniques allows for a more complete assignment of the vibrational modes of this compound. researchgate.netgatewayanalytical.com

Table 2: Key Vibrational Bands for this compound

| Wavenumber (cm⁻¹) Range | Assignment | Spectroscopic Technique |

| 1600 - 1550 | Asymmetric COO⁻ Stretch | FTIR |

| 1420 - 1300 | Symmetric COO⁻ Stretch | FTIR, FT-Raman |

| 1250 - 1200 | Asymmetric C-O-C Stretch | FTIR |

| 1050 - 1000 | Symmetric C-O-C Stretch | FT-Raman |

| 3100 - 3000 | Aromatic C-H Stretch | FTIR, FT-Raman |

| 1600 - 1450 | Aromatic C=C Stretch | FTIR, FT-Raman |

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. shu.ac.ukupi.edursc.org The absorption of UV radiation excites electrons from lower energy orbitals to higher energy orbitals. shu.ac.uk

The UV-Vis spectrum of this compound is dominated by strong absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the benzene (B151609) ring and the carboxylate group. uomustansiriyah.edu.iq The presence of the methoxy group, an auxochrome, can cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted benzoate (B1203000). The position of the absorption maximum (λ_max) can be influenced by the solvent polarity. uomustansiriyah.edu.iq Studies on related compounds have shown that increasing solvent polarity can lead to shifts in the absorption bands. shu.ac.ukuomustansiriyah.edu.iq

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Wavelength Range (nm) | Chromophore |

| π → π | 200 - 300 | Benzene Ring, Carboxylate |

| n → π | 250 - 350 | Carboxylate |

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. A validated HPLC method can separate this compound from its parent compound, p-anisic acid, as well as from any potential by-products of its synthesis, such as anethole (B165797) and anisic aldehyde. atamanchemicals.com Typically, a reversed-phase column is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector set at a wavelength where this compound exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. sigmaaldrich.commade-in-china.com

Table 4: Typical HPLC Parameters for this compound Purity Assessment

| Parameter | Typical Conditions |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV at ~254 nm |

| Assay | ≥99.0% made-in-china.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of this compound in intricate matrices such as cosmetic or pharmaceutical formulations. Its high sensitivity is crucial for trace analysis, while the combination of liquid chromatography's separation capability with mass spectrometry's detection specificity allows for the confident identification of the target compound even among structurally similar substances. nih.gov

LC-MS systems are particularly well-suited for analyzing thermolabile, polar, and non-volatile compounds like this compound, as they employ soft-ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govthermofisher.com This allows for the analysis of the intact ionized molecule with minimal fragmentation. The development of an LC-MS method involves careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. chromatographyonline.com

For chromatographic separation, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is commonly employed. A C18 column can effectively separate semi-polar compounds like p-anisic acid (the conjugate acid of this compound). nih.gov The mobile phase composition is critical; a typical mobile phase might consist of acetonitrile and water, with an acidic modifier like formic acid. sielc.com The use of volatile additives like formic acid or ammonium (B1175870) formate (B1220265) is essential for MS compatibility, as non-volatile buffers such as phosphate (B84403) can contaminate the ion source. chromatographyonline.com In some cases, for highly polar analytes in a complex mixture, Hydrophilic Interaction Liquid Chromatography (HILIC) may be used. nih.gov

A significant challenge in the analysis of sodium salts like this compound is the potential for the formation of sodium cluster ions in the ESI source, which can complicate mass spectra and interfere with the detection of co-eluting analytes. nih.gov Tandem mass spectrometry (MS/MS) can mitigate such issues and enhance specificity, providing structural information by fragmenting the parent ion and analyzing the resulting product ions. nih.gov

Below is a table detailing typical parameters for an LC-MS method for the analysis of this compound.

Table 1: Illustrative LC-MS Method Parameters for this compound Analysis

| Parameter | Setting | Rationale / Reference |

|---|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) | Provides efficient separation of components in a complex mixture prior to MS detection. thermofisher.comnih.gov |

| Column | Newcrom R1 or equivalent C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Reverse-phase columns are well-suited for retaining and separating semi-polar aromatic acids. nih.govsielc.com |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid is a volatile modifier, making the mobile phase compatible with MS detection. chromatographyonline.comsielc.com |

| Elution Mode | Gradient or Isocratic | A gradient elution is often used for complex mixtures to resolve multiple components with varying polarities. researchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | ESI is a soft ionization technique suitable for polar molecules. Negative mode is used to detect the deprotonated p-anisate ion [M-H]⁻. thermofisher.comuci.edu |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap | Different analyzers offer various capabilities in terms of resolution, mass accuracy, and tandem MS functionality. nih.govresearchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity for quantitation, while full scan provides comprehensive data on all ions present. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying volatile and semi-volatile degradation products of this compound. niom.no This is particularly relevant for assessing the stability of the compound under thermal stress. The technique combines the high-resolution separation power of gas chromatography with the structural identification capabilities of mass spectrometry. niom.no

When subjected to elevated temperatures, such as those in a GC injection port or during thermal desorption studies, this compound can decompose. The volatile products of this degradation can be separated on a GC column and subsequently identified by their mass spectra. researchgate.net Studies suggest that at temperatures between 150–200°C, this compound may thermally degrade to produce compounds such as anisole (B1667542) (C₇H₈O), alongside sodium carbonate (Na₂CO₃) and carbon dioxide (CO₂).

To analyze degradation products directly from a solid sample, Thermal Desorption (TD) GC-MS is an effective technique. researchgate.neteag.com In this method, the sample is heated in a controlled manner, and the evolved volatile compounds are trapped and then injected into the GC-MS system. This approach is valuable for understanding the chemical reactions that occur during thermal decomposition. researchgate.net The identification of unknown degradation products relies on comparing their electron ionization (EI) mass spectra with established spectral libraries, such as those from NIST. niom.nofrontiersin.org

Table 2: Typical GC-MS System Parameters for Analyzing Degradation Products

| Parameter | Setting | Rationale / Reference |

|---|---|---|

| GC System | Gas Chromatograph with a heated injection port | The high temperature of the inlet facilitates the volatilization of analytes and can induce thermal degradation. nih.gov |

| Column | HP-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) | A standard, robust column for separating a wide range of volatile and semi-volatile organic compounds. frontiersin.org |

| Carrier Gas | Helium | An inert gas used to carry the sample through the column. frontiersin.org |

| Oven Program | Initial temp 40-50°C, ramped to 250-300°C | A temperature ramp is necessary to elute compounds with different boiling points. frontiersin.orgsi.edu |

| Injection Mode | Split/Splitless or Thermal Desorption (TD) | Splitless mode is used for trace analysis, while TD is used for analyzing volatiles from a solid matrix. eag.commdpi.com |

| MS Detector | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer | Provides mass-to-charge ratio information for compound identification. researchgate.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a hard ionization technique that creates reproducible fragmentation patterns for library matching. mdpi.com |

| Mass Range | 45-650 amu | A typical mass range to capture fragments of small organic molecules. frontiersin.org |

Development of Quantitative Analytical Methods for this compound

The development of robust quantitative methods is essential for determining the precise concentration of this compound in various products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used, reliable, and cost-effective technique for this purpose. ajast.net The method's development and validation should follow established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure it is suitable for its intended purpose. ajast.netonlinescientificresearch.com

A typical quantitative method involves a reversed-phase HPLC system with a C18 column. ajast.net Detection is commonly performed at a wavelength where the analyte exhibits maximum absorbance, such as around 235 nm for aromatic compounds like this compound. ajast.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer, such as sodium acetate (B1210297), adjusted to an acidic pH to ensure the analyte is in a single protonated form (p-anisic acid). ajast.net

Method validation is a critical step to demonstrate the reliability of the analytical procedure. It involves assessing several key performance characteristics, which are detailed in the table below. A calibration curve is generated by plotting the peak area response against a series of known concentrations of a this compound standard. This curve is then used to calculate the concentration of this compound in unknown samples. myfoodresearch.com The limit of detection (LOD) and limit of quantification (LOQ) are also determined to define the sensitivity of the method. myfoodresearch.com

Table 3: Validation Parameters for a Quantitative HPLC-UV Method for this compound

| Parameter | Description | Typical Acceptance Criteria / Example | Reference |

|---|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix components, impurities). | The analyte peak should be well-resolved from other peaks and show no interference from a placebo/blank matrix. | ajast.netonlinescientificresearch.com |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | A series of 5-6 concentrations are prepared. The correlation coefficient (r²) of the calibration curve should be > 0.999. | onlinescientificresearch.comscirp.org |

| Range | The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision and accuracy. | e.g., 80% to 120% of the expected test concentration. | ajast.net |

| Accuracy | The closeness of the test results to the true value, often determined by recovery studies on spiked samples. | Mean recovery should be within 98.0% to 102.0%. | ajast.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (%RSD) should be ≤ 2%. | researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined based on signal-to-noise ratio (typically 3:1). e.g., 0.0003 mg/mL. | myfoodresearch.com |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Determined based on signal-to-noise ratio (typically 10:1). e.g., 0.0009 mg/mL. | myfoodresearch.com |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | The results should remain consistent, with %RSD ≤ 2% under varied conditions. | ajast.netscirp.org |

Mechanistic Studies of Sodium Anisate S Interactions with Microorganisms

Broad-Spectrum Antimicrobial Efficacy Against Diverse Microbes

Sodium anisate, primarily through its active form p-anisic acid, demonstrates a wide range of antimicrobial activity, effectively inhibiting the growth of various fungi and bacteria.

P-anisic acid has shown considerable efficacy against a variety of filamentous fungi and yeasts, which are common spoilage organisms. Research has demonstrated its ability to inhibit the growth of molds such as Aspergillus and Penicillium species. For instance, at a concentration of 0.40%, p-anisic acid has been shown to be effective against Aspergillus brasiliensis. atamanchemicals.com

Its activity extends to various yeast species as well. Studies have confirmed its inhibitory action against the common pathogenic yeast Candida albicans. atamanchemicals.com The minimum inhibitory concentration (MIC) for p-anisaldehyde, a related compound, against Saccharomyces cerevisiae has been reported to be 256 µg/mL. glenncorp.com

Table 1: Antifungal Efficacy of p-Anisic Acid and Related Compounds

| Microorganism | Compound | Concentration/MIC | Reference |

|---|---|---|---|

| Aspergillus brasiliensis | p-Anisic Acid | 0.40% | atamanchemicals.com |

| Candida albicans | p-Anisic Acid | 0.40% | atamanchemicals.com |

| Saccharomyces cerevisiae | p-Anisaldehyde | 256 µg/mL | glenncorp.com |

The antibacterial properties of this compound are also well-documented, covering both Gram-positive and Gram-negative bacteria. nih.gov P-anisic acid has demonstrated effectiveness against Staphylococcus aureus, a common Gram-positive bacterium, at a concentration of 0.40%. atamanchemicals.com

Its efficacy against Gram-negative bacteria is also notable. Research has established a Minimum Inhibitory Concentration (MIC) of 2 mg/mL for p-anisic acid against Escherichia coli O157. nih.gov Furthermore, it has been shown to be effective against Pseudomonas aeruginosa at a 0.40% concentration. atamanchemicals.com The MIC of the related compound p-anisaldehyde against Staphylococcus aureus has been reported to be in the range of 2-4 mg/mL. glenncorp.com

Table 2: Antibacterial Efficacy of p-Anisic Acid and Related Compounds

| Microorganism | Compound | Concentration/MIC | Reference |

|---|---|---|---|

| Staphylococcus aureus | p-Anisic Acid | 0.40% | atamanchemicals.com |

| Escherichia coli O157 | p-Anisic Acid | 2 mg/mL | nih.gov |

| Pseudomonas aeruginosa | p-Anisic Acid | 0.40% | atamanchemicals.com |

| Staphylococcus aureus | p-Anisaldehyde | 2-4 mg/mL | glenncorp.com |

Molecular Mechanisms of Microbial Inhibition

The antimicrobial action of this compound is not merely a surface-level interaction but involves specific molecular disruptions that compromise the viability of microorganisms.

A primary mechanism of action for p-anisic acid is the disruption of the microbial cell membrane. It is understood that the acid can pass through the cell membranes of yeasts and molds. This penetration leads to a decrease in the internal pH of the cell, creating an acidic environment that is inhospitable for the microorganism and ultimately leads to cell death. In the case of bacteria, such as S. aureus, exposure to the related compound p-anisaldehyde has been shown to cause a loss of membrane integrity and subsequent leakage of cytoplasmic contents. glenncorp.com

While the primary mechanism of this compound is attributed to cell membrane disruption, the potential for interference with metabolic pathways is an area of ongoing investigation. At present, there is no direct scientific evidence to suggest that this compound or p-anisic acid specifically inhibits carbonic anhydrase as a primary mode of antimicrobial action. The primary fungicidal and bactericidal effects are more directly linked to the disruption of cell membrane integrity and the subsequent acidification of the cytoplasm.

Synergistic Interactions with Co-Formulants in Microbial Control

The antimicrobial efficacy of this compound can be significantly enhanced when used in combination with other compounds, a strategy often employed in cosmetic and personal care product preservation. It is frequently paired with sodium levulinate, the sodium salt of levulinic acid, to create a comprehensive, broad-spectrum preservative system. nih.gov This combination is effective against a wide range of aerobic and anaerobic microorganisms. nih.gov

Furthermore, the performance of this compound can be improved when combined with other organic acids and antimicrobial surface-active substances. nih.gov For instance, a blend of p-anisic acid and levulinic acid has been shown to exhibit a synergistic antimicrobial effect. The combination of this compound with glyceryl caprylate is also noted to boost the performance of preservative systems.

Research Methodologies for Assessing Antimicrobial Efficacy

Evaluating the effectiveness of antimicrobial agents like this compound requires rigorous and standardized scientific methodologies. A variety of in vitro assays are employed to characterize the activity of a compound against a spectrum of microorganisms, providing crucial data for formulation development.

Common methods for screening antimicrobial activity include agar (B569324) diffusion assays (such as disk diffusion and well diffusion) and dilution methods (broth and agar). In diffusion assays, the antimicrobial agent diffuses through a solid agar medium inoculated with a test microorganism, and the resulting zone of inhibition where growth is prevented is measured. Dilution methods are used to determine the minimum concentration of an agent required to inhibit or kill the microorganism. More advanced techniques can provide deeper insights into the dynamics of antimicrobial action, such as time-kill kinetics, which monitors the rate of microbial killing over time.

A cornerstone of antimicrobial efficacy testing is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. This quantitative measure is essential for comparing the potency of different preservatives and for establishing effective use concentrations in final formulations.

The most common method for determining MIC is the broth microdilution technique. This involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation under controlled conditions, the plates are visually inspected for turbidity (a sign of microbial growth). The lowest concentration at which no growth is observed is recorded as the MIC. This method allows for the simultaneous testing of multiple compounds against various microbial strains in a reproducible manner.

Table 2: Example MIC Values for Select Organic Acids and Salts Against Common Microorganisms This table provides illustrative MIC values for various organic compounds to demonstrate the type of data generated from these assays. Values can vary significantly based on test conditions (e.g., pH, media) and microbial strain.

| Compound | Microorganism | MIC (mg/L) | Reference |

|---|---|---|---|

| Butyric Acid | Escherichia coli | 4000 | |

| Butyric Acid | Clostridium perfringens | 2500 | |

| Sodium Benzoate (B1203000) | Staphylococcus aureus | 25000 | |

| Sodium Benzoate | Listeria monocytogenes | 25000 | |

| Sorbic Acid (pH 6.0) | Campylobacter jejuni | 64 - 256 | nih.gov |

| Formic Acid (pH 6.0) | Campylobacter jejuni | 256 - 1024 | nih.gov |

International organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the International Organization for Standardization (ISO) have developed detailed guidelines for antimicrobial susceptibility testing (AST). These standards specify critical parameters, including:

Culture Media: The composition of the growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), is precisely defined, as variations can affect both microbial growth and the activity of the antimicrobial agent.

Inoculum Preparation: The concentration of the microbial suspension used for inoculation must be carefully controlled, typically by adjusting its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ Colony Forming Units (CFU)/ml.

Incubation Conditions: The temperature, duration, and atmospheric conditions (e.g., aerobic or microaerobic) of incubation are specified to ensure optimal and consistent microbial growth.

Quality Control Strains: The use of designated reference microbial strains, such as those from the American Type Culture Collection (ATCC), is required for quality control. These strains have well-characterized susceptibility profiles, and testing them concurrently with unknown isolates helps to ensure the entire test system is functioning correctly.

Adherence to these standardized protocols is essential for the accurate evaluation of preservatives like this compound and for generating data that can be reliably interpreted by regulatory bodies and formulators.

Individual studies on the antimicrobial efficacy of a substance can sometimes yield conflicting results due to differences in methodology, microbial strains tested, formulation matrices, or simply statistical chance. A meta-analysis is a powerful statistical method used to address such discrepancies by systematically combining the results from multiple independent studies. nih.gov

The core principle of a meta-analysis is to produce a single, pooled estimate of an effect that is more precise than the estimate from any individual study. The process involves:

Systematic Literature Search: A comprehensive and unbiased search is conducted to identify all relevant studies meeting predefined inclusion criteria. researchgate.net

Data Extraction: Key data, such as MIC values or inhibition zone diameters, sample sizes, and study conditions, are extracted from each paper. researchgate.net

Statistical Analysis: The extracted data are weighted (typically by sample size or the inverse of the variance) and statistically combined using a fixed-effects or random-effects model to calculate a pooled effect size with a confidence interval. nih.govfrontiersin.org

While no specific meta-analyses focusing solely on this compound's efficacy are prominent in publicly available literature, this methodology could be invaluable. By aggregating data from various challenge tests and MIC studies, a meta-analysis could provide a more definitive understanding of this compound's antimicrobial spectrum and its efficacy in combination with other agents across a range of cosmetic formulations. It could help resolve inconsistencies and provide a robust evidence base for its optimal use as a preservative.

Degradation Pathways and Stability Kinetics of Sodium Anisate

Hydrolytic Stability and Degradation Product Analysis

The hydrolytic stability of sodium anisate is fundamentally linked to its behavior as a salt of a weak acid and a strong base. In aqueous solutions, it can undergo hydrolysis, a reaction where water molecules cause the chemical breakdown of the substance.

The rate and extent of this compound hydrolysis are highly dependent on the pH of the solution. pharmacareers.in As a salt, this compound dissociates in water into the anisate anion (4-methoxybenzoate) and the sodium cation (Na⁺). pharmacareers.in The anisate anion can then react with water in a reversible equilibrium reaction.

The generic reaction is as follows: C₈H₇O₃⁻ (aq) + H₂O (l) ⇌ C₈H₈O₃ (aq) + OH⁻ (aq) nih.gov

The kinetics of this equilibrium are significantly influenced by the concentration of hydrogen ions (pH). Under acidic conditions, the equilibrium shifts to the right, favoring the formation of the free acid form, p-anisic acid. pharmacareers.innih.gov This shift is particularly pronounced at a pH below the pKa of p-anisic acid (approximately 4.47). In cosmetic and pharmaceutical formulations, this compound is most effective in a pH range of 4.5 to 5.5, where a balance between the salt and free acid form is maintained. nist.govresearchgate.netcarnegiescience.edu If the pH drops significantly below 6.5, the concentration of the less water-soluble p-anisic acid increases, which can lead to its precipitation out of the solution. pharmacareers.in

The relationship between pH and the state of this compound in an aqueous solution can be summarized as follows:

| pH Range | Predominant Species | State in Solution | Hydrolysis Rate |

| > 6.5 | Anisate ion (C₈H₇O₃⁻) | Dissolved | Low |

| 4.5 - 6.5 | Mixture of Anisate ion and p-Anisic acid | Mostly Dissolved | Moderate |

| < 4.5 | p-Anisic acid (C₈H₈O₃) | Low solubility, potential for precipitation | Accelerated |

This table is generated based on information from sources pharmacareers.innist.govresearchgate.netscience.gov.

The primary and direct product of the hydrolysis of the anisate ion is p-anisic acid (also known as 4-methoxybenzoic acid). pharmacareers.in Studies on oligoesters containing p-anisic acid moieties confirm the progressive cleavage and release of free p-anisic acid during hydrolysis. google.com The other product of the dissociation in water is the sodium ion (Na⁺) , which remains as a spectator ion in the solution and does not participate in the hydrolytic equilibrium. nih.gov

In a typical hydrolytic scenario, the degradation products are:

p-Anisic acid (C₈H₈O₃) google.com

Hydroxide (B78521) ion (OH⁻) , which is generated during the formation of p-anisic acid, leading to a slight increase in the pH of unbuffered solutions. nih.gov

Analytical techniques such as electrospray mass spectrometry (ESI-MS) can be employed to identify and monitor the release of these degradation products from more complex systems containing this compound moieties. google.comacs.org

Thermal Decomposition Studies

Thermal stability is a crucial parameter for substances used in manufacturing processes that involve heating. This compound decomposes at elevated temperatures, breaking down into several smaller molecules.

Pyrolysis involves the thermal decomposition of materials at elevated temperatures in an inert atmosphere. For this compound, this process leads to the cleavage of its chemical bonds. Research indicates that upon heating to temperatures in the range of 150–200°C, this compound decomposes to yield specific products. pharmacareers.in However, some sources indicate a much higher decomposition temperature of over 400°C, suggesting that decomposition kinetics can be highly dependent on the experimental conditions such as heating rate and atmosphere. researchgate.net

The primary pyrolysis products identified under certain conditions are:

| Product | Chemical Formula | Role/Type |

| Sodium Carbonate | Na₂CO₃ | Alkaline solid residue |

| Anisole (B1667542) | C₇H₈O | Volatile aromatic compound |

| Carbon Dioxide | CO₂ | Gaseous byproduct |

This table is generated based on information from source pharmacareers.in.

The decomposition reaction can be generally represented as: 2 C₈H₇NaO₃ (s) → Na₂CO₃ (s) + 2 C₇H₈O (g) + 3 CO₂ (g) + other products

The identification of these products is often carried out using techniques like gas chromatography coupled with mass spectrometry (GC-MS), which can separate and identify the volatile components of the pyrolysate. diva-portal.org

Thermogravimetric Analysis (TGA) is a standard technique used to characterize the thermal stability and decomposition profile of materials. frontiersin.org In a TGA experiment, the mass of a sample is monitored as a function of temperature or time while it is subjected to a controlled heating program in a specific atmosphere. frontiersin.orgfrontiersin.org

When this compound is analyzed by TGA, the resulting thermogram shows a loss of mass corresponding to its decomposition. pharmacareers.in The TGA curve provides critical information, such as the onset temperature of decomposition and the temperature ranges for specific mass loss events, which correspond to the release of volatile products like anisole and carbon dioxide. pharmacareers.in The final residual mass at the end of the analysis in an inert atmosphere would correspond to the stable inorganic byproducts, such as sodium carbonate. pharmacareers.in TGA is a key tool for observing the temperature range of 150–200°C for decomposition under specific experimental setups. pharmacareers.in

Photolytic Degradation under UV Exposure

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons, particularly from ultraviolet (UV) radiation. pharmacareers.in For many organic molecules, exposure to UV light can induce photochemical reactions that alter their structure and properties.

While specific, detailed studies on the photolytic degradation kinetics of this compound are limited in publicly available literature, the chemical nature of the anisate ion—an aromatic carboxylic acid derivative—suggests it is susceptible to this degradation pathway. The process can occur via direct photolysis, where the molecule itself absorbs a photon, or indirect photolysis, where another substance acts as a photosensitizer. pharmacareers.in

Factors that can influence the rate of photolytic degradation include the wavelength and intensity of the light, the pH of the solution, and the presence of oxygen or other reactive species. pharmacareers.innih.gov Studies on the photocatalysis of other pollutants have shown that p-anisic acid can act as an electron donor, a process that inherently involves its own photo-oxidation, indicating its susceptibility to photochemical reactions. frontiersin.org The degradation of other aromatic carboxylic acids has been shown to follow first-order kinetics and is often pH-dependent. nih.gov

Potential degradation products from the photolysis of aromatic compounds can include hydroxylated derivatives, products from the cleavage of the benzene (B151609) ring, or molecules formed from reactions at the substituent groups. However, without specific experimental data for this compound, a definitive list of its photoproducts cannot be provided. Stability testing protocols for formulations containing this compound should include controlled exposure to UV light to assess any potential degradation. pharmacareers.in

Chemical Reactivity in Complex Systems

The reactivity of this compound is a critical aspect of its function and stability in various formulations. Its behavior in complex chemical environments is largely dictated by its nature as the sodium salt of a weak carboxylic acid, p-anisic acid. This section explores its acid-base equilibria and its interactions with metal ions.

Acid-Base Reactions and Regeneration of p-Anisic Acid

This compound (C₈H₇NaO₃), being the salt of p-anisic acid, participates in fundamental acid-base reactions. In aqueous solutions, it exists in equilibrium with its conjugate acid, p-anisic acid. The position of this equilibrium is highly dependent on the pH of the system.

Under neutral to alkaline conditions, the salt form, this compound, predominates and is readily soluble in water. wordpress.com However, as the pH of the environment becomes more acidic, the equilibrium shifts. Specifically, below a pH of 6.5, the equilibrium begins to favor the formation of the protonated form, p-anisic acid (C₈H₈O₃). This shift is particularly pronounced at a pH below 5.5. wordpress.com Due to the low water solubility of p-anisic acid, its regeneration via acidification often results in its precipitation out of the solution. wordpress.com

The regeneration of p-anisic acid can be decisively achieved by reacting this compound with a strong acid, such as hydrochloric acid (HCl). In this reaction, the anisate anion is protonated by the acid, yielding the insoluble p-anisic acid and the corresponding sodium salt of the strong acid.

Table 1: Acid-Base Reaction of this compound

| Reactants | Product | Conditions | Outcome |

|---|---|---|---|

| This compound (C₈H₇NaO₃) + Strong Acid (e.g., HCl) | p-Anisic Acid (C₈H₈O₃) + Sodium Salt (e.g., NaCl) | Acidic pH | Regeneration and precipitation of p-anisic acid. |

The chemical equation for the reaction with hydrochloric acid is as follows:

C₈H₇NaO₃ (aq) + HCl (aq) → C₈H₈O₃ (s) + NaCl (aq)

This reactivity is a key consideration in formulation science, where pH control is essential to maintain the desired form and function of the ingredient.

Ionic Exchange Reactions with Divalent Cations

In addition to acid-base chemistry, this compound can undergo ionic exchange reactions, particularly with divalent cations. These reactions are a form of double displacement or metathesis. When solutions containing this compound are introduced to systems containing divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), an exchange of ionic partners can occur. vedantu.comyoutube.com

The driving force for this reaction is the formation of a product with low solubility. The p-anisic acid salts of divalent cations, such as calcium anisate and magnesium anisate, are insoluble in water. Consequently, when this compound encounters these cations, a precipitation reaction occurs, forming the insoluble metal anisate and a soluble sodium salt. quora.com This reaction can reduce the efficacy of this compound in systems containing hard water, which is characterized by high concentrations of Ca²⁺ and Mg²⁺.

Table 2: Ionic Exchange Reactions of this compound with Divalent Cations

| Reactants | Products | Cation Source Example | Outcome |

|---|---|---|---|

| 2 C₈H₇NaO₃ (aq) + Ca²⁺ (aq) | (C₈H₇O₃)₂Ca (s) + 2 Na⁺ (aq) | Calcium Chloride (CaCl₂) | Precipitation of insoluble calcium anisate. vedantu.com |

These precipitation reactions effectively remove the anisate ion from the solution, sequestering it in an insoluble salt.

Theoretical and Computational Chemistry of Sodium Anisate

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of sodium anisate at the atomic level. These theoretical models allow for the prediction of molecular geometry, the distribution of electrons within the molecule, and its interaction with electromagnetic fields and surrounding solvent molecules.

Density Functional Theory (DFT) Applications for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional structure of molecules by finding the lowest energy arrangement of its atoms. researchgate.netinpressco.com For this compound, researchers have successfully employed DFT to calculate its optimized geometry.

| Computational Method Details | |

| Theory | Density Functional Theory (DFT) |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) |

| Basis Set | 6-311++G** |

| Application | Geometry Optimization, Atomic Charge Calculation |

| Source | researchgate.net |

Analysis of Electronic Charge Distribution and Spectroscopic Shifts

The arrangement of electrons within this compound dictates its chemical behavior. Computational methods allow for the quantification of the partial charge on each atom, providing a detailed map of the electronic landscape. For alkali metal p-anisates, atomic charges have been calculated using several population analysis schemes, including Natural Population Analysis (NPA), ChelpG (Charges from Electrostatic Potentials using a Grid based method), and Merz-Kollman (MK). researchgate.netacs.orgnih.gov

These calculations reveal how the presence of the sodium cation influences the electronic charge distribution across the anisate anion. researchgate.net This redistribution of charge is not merely a theoretical construct; it has direct, observable consequences on the molecule's spectroscopic properties. Studies on series of alkali metal anisates (from lithium to cesium) show that the change in the metal ion causes systematic shifts in the vibrational bands of both theoretical and experimental Infrared (IR) and Raman spectra. researchgate.net Similarly, systematic changes are observed in the chemical shifts of proton (¹H) and carbon-¹³ (¹³C) NMR spectra. researchgate.net In UV-visible spectroscopy, the formation of the salt leads to hypsochromic shifts (shifts to shorter wavelengths) compared to the parent p-anisic acid. researchgate.net This strong correlation between the calculated charge distribution and experimental spectroscopic data validates the accuracy of the theoretical models.

Ionization Potential Calculations and Microsolvation Dynamics

Ionization potential (IP) is the energy required to remove an electron from a molecule, a fundamental property related to its reactivity. While direct IP calculations for an isolated this compound molecule are not prominent in the literature, extensive computational and experimental work on the microsolvation of sodium ions and atoms provides critical insights. Microsolvation studies examine the step-by-step interaction of a solute with a small, defined number of solvent molecules, bridging the gap between the gas phase and bulk solution. mdpi.com

The microsolvation of sodium atoms in methanol (B129727) clusters, Na(CH₃OH)n, has been studied by determining the ionization potentials of these clusters. rsc.org The process involves photoionizing the clusters and comparing the experimental IPs with values derived from quantum-chemical calculations (using methods like B3LYP and MP2) for both vertical (instantaneous) and adiabatic (relaxed geometry) ionization. rsc.org Such studies show that the IP varies significantly with the structure and size of the solvent cluster, indicating that the immediate solvent environment has a profound effect on the electronic properties of the sodium species. rsc.org Similar computational studies on the microsolvation of sodium ions in other solvents like acetonitrile (B52724) further elucidate the structural and thermodynamic properties of the solvation shells that would form around the Na⁺ ion of this compound in solution. chemmethod.com These models are key to understanding the behavior of the dissociated ions in a solvent.

Molecular Modeling of Reaction Mechanisms

Computational modeling is also applied to understand the "how" and "why" of chemical reactions, mapping out the energetic landscapes that govern the transformation of reactants into products. This includes the synthesis of this compound and its potential degradation pathways.

Mechanistic Pathways of Synthesis

The primary synthesis route for this compound is a direct acid-base neutralization reaction between p-anisic acid and a sodium base, typically sodium hydroxide (B78521). mdpi.comatamanchemicals.com This reaction involves the transfer of a proton from the carboxylic acid group of p-anisic acid to the hydroxide ion, forming water and the sodium salt of the anisate anion.

From a mechanistic standpoint, this is a rapid ionic reaction. The process is energetically favorable, driven by the formation of the stable salt and water. While transition state theory is the framework for understanding reaction rates, the transition state for such a simple and fast proton transfer is extremely short-lived. solubilityofthings.commasterorganicchemistry.com Detailed computational modeling to elucidate the specific transition state of the neutralization of p-anisic acid is not widely reported in the surveyed literature, as the mechanism is well-established and less complex than multi-step organic syntheses or catalyzed reactions.

Degradation Reaction Energetics and Transition States

Understanding the stability and degradation of this compound is crucial. While specific computational studies on the degradation of this compound are limited, research on the closely related sodium benzoate (B1203000) provides a robust theoretical model for its potential degradation pathways.

One major degradation route in aqueous environments is through reaction with hydroxyl radicals (•OH). Density functional theory calculations at the M06-2X/6-311+G(d,p) level have been used to study the mechanism and kinetics of the reaction between the benzoate anion and •OH. rsc.orgrsc.org These studies show that the reaction proceeds through the formation of pre-reactive complexes, followed by the crossing of a transition state to form products. rsc.org The calculations identify several possible pathways, including radical addition to the ortho, meta, and para positions of the aromatic ring, with addition at the meta and para positions having lower reaction energy barriers than the ortho position. rsc.org The optimized geometries of the various transition states have been calculated, providing a detailed picture of the reaction coordinate. rsc.org

Another potential pathway is thermal decomposition. The thermal decarboxylation of sodium benzoate in the presence of sodium hydroxide to produce benzene (B151609) is a known reaction. Mechanistic proposals for this high-temperature process include both ionic and radical fragmentation of the carbon-carboxyl bond. stackexchange.com Computational studies on related systems suggest that the cleavage of C–C or C–O bonds in benzoate-like anions is highly energy-demanding, but can be triggered under sufficient thermal stress, leading to the formation of various smaller molecules. rsc.org These studies on benzoate provide the foundational energetic and mechanistic data to predict the likely, though complex, degradation behavior of this compound under similar conditions.

Computational Approaches to Structure-Activity Relationships

Computational chemistry provides powerful tools for understanding how a molecule's structure influences its function. In the case of this compound, these approaches are crucial for elucidating the underpinnings of its biological activity, particularly its efficacy as an antimicrobial agent. By modeling the molecule and correlating its structural properties with observed biological effects, researchers can develop a deeper understanding of its mechanism of action and predict the activity of related compounds.

Correlation Between Molecular Structure and Biological Activity

The biological activity of this compound is intrinsically linked to its specific molecular architecture. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this field, establishing a mathematical correlation between chemical structure and biological function. nih.govbiolscigroup.us The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are correlated with changes in their molecular features. nih.gov

Research into the alkali metal salts of o-, m-, and p-anisates has provided insight into how the isomerism of the methoxy (B1213986) group influences their properties and biological activity. thegoodscentscompany.com The specific placement of the methoxy group at the para-position in this compound is significant for its effectiveness. QSAR studies analyze various molecular descriptors to quantify the impact of such structural features. These descriptors can be categorized as electronic (e.g., charge distribution, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., partition coefficient), among others. biolscigroup.us For instance, studies on other aromatic compounds have shown that descriptors like molecular connectivity indices and topological parameters are vital in describing antimicrobial activity. researchgate.net

Below is a table of computed molecular descriptors for this compound, which are the types of parameters used in QSAR modeling.

| Computed Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 174.13 g/mol | nih.gov |

| Molecular Formula | C₈H₇NaO₃ | nih.gov |

| Topological Polar Surface Area | 49.4 Ų | nih.gov |

| Heavy Atom Count | 12 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

These descriptors provide a quantitative basis for correlating the structure of this compound with its function. For example, the topological polar surface area is often related to a molecule's ability to permeate biological membranes, a critical step in reaching its target in a microorganism.

Predictive Models for Antimicrobial Efficacy

Building on the correlations established by QSAR, computational chemistry enables the development of predictive models for antimicrobial efficacy. These models are invaluable in modern cosmetic and pharmaceutical science, allowing for the rapid screening of potential new preservatives and the optimization of existing formulations with reduced reliance on time-consuming experimental work. nih.govjournaljpri.com

Predictive modeling for preservatives like this compound can now involve artificial intelligence and machine learning algorithms to assess efficacy under various conditions, such as different pH levels or temperatures. pmarketresearch.com A validated QSAR model itself acts as a predictive tool. Once a statistically robust relationship between molecular descriptors and antimicrobial activity (e.g., Minimum Inhibitory Concentration, MIC) is established, the activity of new, yet-to-be-synthesized derivatives can be predicted by simply calculating their descriptors and applying the model. biolscigroup.usresearchgate.net

Another powerful predictive approach is molecular docking. This computational technique simulates the interaction between a ligand (in this case, p-anisic acid, the active form of this compound) and the active site of a target protein or enzyme in a microorganism. nih.govnih.gov For example, p-anisic acid has been shown to inhibit β-carbonic anhydrase from the pathogenic fungus Cryptococcus neoformans. ncats.io Molecular docking could model this interaction, predicting the binding affinity and orientation of the inhibitor within the enzyme's active site. The binding energy calculated from these simulations serves as a predictor of the compound's inhibitory potential. nih.gov

The table below conceptualizes how computational inputs are used to generate predictive outputs for antimicrobial efficacy.

| Computational Method | Input Data | Predicted Output | Relevance |

|---|---|---|---|

| QSAR | Molecular Descriptors (e.g., Steric, Electronic) | Antimicrobial Activity (e.g., MIC value) | Predicts efficacy of new derivatives; guides synthesis. biolscigroup.us |

| Molecular Docking | 3D structures of ligand and target enzyme | Binding Affinity / Binding Energy | Elucidates mechanism and predicts inhibitory strength. nih.gov |

| Pharmacophore Modeling | Structures of known active compounds | 3D map of essential features for activity | Identifies key structural requirements for biological function. mdpi.com |

| AI / Machine Learning | Large datasets of structures, properties, and efficacy data | Optimized efficacy under varied conditions (e.g., pH) | Refines formulation and predicts performance in complex systems. pmarketresearch.com |

These predictive models are instrumental in modern product development. They not only accelerate the discovery of novel active compounds but also help in optimizing formulations by predicting how a preservative like this compound will perform when combined with other ingredients. atamanchemicals.com

Synthesis and Characterization of Sodium Anisate Derivatives and Analogues for Research Applications

Design and Synthesis of Novel Anisate Esters and Salts

The synthesis of sodium anisate itself is a straightforward acid-base neutralization reaction, where p-anisic acid is treated with sodium hydroxide (B78521). ontosight.ai However, for research applications, more complex derivatives, particularly esters, are often required. The design of these novel molecules focuses on creating compounds with specific functionalities that can be later utilized, for example, in polymerization or bioconjugation.

One common strategy for synthesizing anisate esters is Fischer esterification, which involves reacting p-anisic acid with an alcohol in the presence of an acid catalyst. researchgate.net For instance, menthyl p-anisate has been synthesized by reacting p-anisic acid (derived from the oxidation of anethole (B165797) from fennel oil) with menthol. researchgate.net Another approach involves the reaction of acyl chlorides with alcohols or other nucleophiles. tandfonline.com Novel (Z)-/(E)-anisaldehyde-based oxime esters have been designed and synthesized starting from anisaldehyde, demonstrating the versatility of the anisate structural backbone in creating a diverse range of compounds. nih.gov

The synthesis of different salts can also be achieved by reacting p-anisic acid with various bases. For example, potassium p-anisate has been used as an initiator in ring-opening oligomerization reactions. researchgate.net The choice of the cation (e.g., sodium vs. potassium) can influence the reactivity and solubility of the resulting salt.

| Derivative Type | Synthesis Method | Starting Materials | Reference |

| This compound | Neutralization | p-Anisic Acid, Sodium Hydroxide | ontosight.ai |

| Menthyl p-Anisate | Fischer Esterification | p-Anisic Acid, Menthol | researchgate.net |

| Vinyl Esters | Acyl Chloride Reaction | Acyl Chlorides, various reagents | tandfonline.com |

| Anisaldehyde Oxime Esters | Multi-step synthesis | Anisaldehyde | nih.gov |

| Potassium p-Anisate | Neutralization | p-Anisic Acid, Potassium Hydroxide | researchgate.net |

Integration into Polymeric Delivery Systems and Bioconjugates

A significant area of research for anisate derivatives is their incorporation into polymers to create controlled-release systems. nih.govresearchgate.net By covalently bonding the anisate moiety to a polymer backbone, its release can be modulated by the degradation of the polymer matrix. nih.gov This approach is particularly valuable for developing materials where a sustained release of a bioactive compound is desired. mdpi.com

Researchers have successfully synthesized bioactive oligoesters and cooligoesters that incorporate p-anisic acid (p-AA) moieties. nih.govmdpi.com These systems are designed to function as controlled delivery vehicles. nih.gov A reported synthetic route involves the anionic ring-opening (co)oligomerization of β-substituted β-lactones, such as p-methoxybenzoyloxymethylpropiolactone (p-AA-CH2-PL), initiated by a salt like sodium p-anisate. researchgate.netacs.org

This process results in oligoesters where the p-anisic acid is attached as a pendant group along the polymer chain through an ester bond. nih.govresearchgate.net The resulting materials, such as oligo[3-hydroxy-3-(4-methoxybenzoyloxymethyl)propionate] and its copolymers with 3-hydroxybutyrate, carry a relatively high load of the p-anisic acid per macromolecule. nih.govresearchgate.net These polymer-bioactive compound conjugates offer advantages such as controlled delivery and enhanced therapeutic efficacy over the free compound. mdpi.com

The release of the anisate moiety from these polymeric systems is governed by the hydrolytic degradation of the ester bonds connecting it to the polymer backbone. nih.govfrontiersin.org Studies on the hydrolytic degradation of these bioactive (co)oligoesters have been conducted to understand the release mechanism and profile. nih.govmdpi.com

The degradation tests, typically performed in an aqueous medium at physiological temperature (e.g., 37°C), show a regular and sustained release of p-anisic acid from the polymer matrix. nih.govmdpi.com High-performance liquid chromatography (HPLC) measurements of the release medium confirm that the release is consistent and does not exhibit an initial "burst effect," where a large amount of the compound is released immediately. nih.govresearchgate.netresearchgate.net Analysis of the degradation medium by mass spectrometry reveals the presence of free p-anisic acid and water-soluble degradation products of the polymer carrier, confirming that hydrolysis is the release mechanism. mdpi.com For example, after 14 days of incubation, a higher intensity signal corresponding to free p-AA (at m/z 151) is observed, confirming its release from the oligoester. mdpi.com

Spectroscopic and Chromatographic Characterization of Derivatives

The structural confirmation and purity assessment of newly synthesized this compound derivatives and their polymeric conjugates are performed using a combination of spectroscopic and chromatographic techniques. nih.govacs.org

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to elucidate the molecular structure of the synthesized compounds. acs.orgresearchgate.net For example, in ¹H NMR spectra of oligoesters containing p-anisate, characteristic signals corresponding to the protons of the repeating polymer units and the protons of the incorporated p-anisate end groups can be clearly identified. researchgate.net

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify functional groups. acs.org The IR spectrum of methyl anisate shows characteristic peaks for the carbonyl group (C=O) at 1684 cm⁻¹ and the aromatic ether linkage at 1256 cm⁻¹.

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS), often in tandem (MS/MS), is a powerful tool for determining the molecular structure of the synthesized oligoesters and identifying their degradation products. mdpi.comresearchgate.net ESI-MS analysis can confirm the covalent bonding of the anisate moiety and elucidate the fragmentation pathways of the polymer. researchgate.net

| Technique | Application | Observed Features / Findings | Reference |